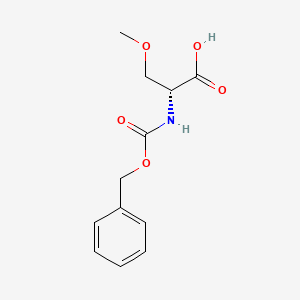

(R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid

Overview

Description

The compound (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid is a chiral molecule that can be used as an intermediate in the synthesis of various optically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chiral compounds often involves the resolution of racemic mixtures to obtain optically pure enantiomers. Paper describes the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine as a resolving agent, achieving yields of about 70% for the pure enantiomers. This method could potentially be adapted for the synthesis of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid by modifying the functional groups while maintaining the chiral center.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their optical properties. The racemic structure of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was examined in paper using various techniques such as melting point determination, solubility tests, IR spectroscopy, and phase diagram analysis. These techniques could similarly be applied to (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid to determine its molecular structure and confirm its chirality.

Chemical Reactions Analysis

Chiral compounds can undergo various chemical reactions that retain or modify their chirality. Paper describes the O-tosylation of the resolved enantiomers followed by reduction to yield the corresponding amino acids. Similarly, (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid could undergo reactions such as esterification, amidation, or coupling reactions, as suggested by the redox-neutral coupling described in paper , to form more complex chiral molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds, such as solubility, acidity, and complexation behavior, are important for their practical applications. Paper discusses the complexation of chiral 2-phenylpropanoic acids with cyclodextrin derivatives, which could provide insights into the potential interactions of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid with other molecules. These properties are essential for understanding the behavior of the compound in various environments and can influence its synthesis and purification.

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

- (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid and its derivatives have been instrumental in the synthesis of complex organic molecules. For instance, its application in the synthesis of enantiomerically pure esters and amino acids has been extensively studied. The compound has been used as a starting material or an intermediate in various synthetic pathways, including the formal total synthesis of taurospongin A, an organic compound with potential biological activity (Fujino & Sugai, 2008).

- The molecule's structural flexibility allows it to undergo asymmetric Diels–Alder Cycloaddition, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, showcasing its utility in creating structurally complex and stereochemically rich organic molecules (Songis et al., 2007).

2. Role in Stereodivergent Synthesis

- The compound has been used in the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides. It demonstrates the molecule's versatility in contributing to the synthesis of β-amino acid derivatives with varied and complex stereochemistry, further emphasizing its importance in stereocontrolled organic synthesis (Izquierdo et al., 2002).

3. Utilization in Medicinal Chemistry

- The molecule has shown potential applications in medicinal chemistry, particularly in the synthesis of compounds with activity against Mycobacterium Tuberculosis. The versatility of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid in forming derivatives that exhibit antimicrobial activity highlights its potential as a valuable tool in drug discovery and development (Pinheiro et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGCFKPNOTYIQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492665 | |

| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid | |

CAS RN |

86096-35-7 | |

| Record name | O-Methyl-N-[(phenylmethoxy)carbonyl]-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86096-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)